N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound that features both an amine group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves the nitration of a benzene derivative followed by sulfonation and subsequent amination. The general steps are as follows:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrobenzene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Amination: The resulting compound is reacted with 2-aminopentane under controlled conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-(2-aminopentyl)-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or other oxidized products.
Scientific Research Applications
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminopropyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- N-(2-aminobutyl)-4-nitrobenzene-1-sulfonamide hydrochloride
Uniqueness
N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups and the length of the alkyl chain. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds with shorter or longer alkyl chains.
Properties
IUPAC Name |
N-(2-aminopentyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S.ClH/c1-2-3-9(12)8-13-19(17,18)11-6-4-10(5-7-11)14(15)16;/h4-7,9,13H,2-3,8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAPOORKZFWRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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